Helioscopinolide A
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Overview
Description
Helioscopinolide A is a natural product found in Suregada multiflora, Euphorbia micractina, and other organisms with data available.
Scientific Research Applications
Chemical Constituents and Isolation
- Helioscopinolide A, along with other compounds, was identified as a constituent of Euphorbia helioscopia. These compounds were isolated using chromatography and their structures were elucidated through spectroscopic methods (Geng, Weng, Han, & Yang, 2011).
Biological Activities
- Regulation of Matrix Metalloproteinases : A study on diterpenoids from Euphorbia formosana Hayata showed that helioscopinolide A significantly up-regulated the expressions and activation of MMP-2 and MMP-9 in human fibrosarcoma cell line HT1080 (Yu, Hsieh, Hsiao, Chen, Chang, Yin, Lee, & Lee, 2012).
- Cytotoxicity Evaluation : In an investigation of diterpenoids from Euphorbia helioscopia, helioscopinolide A exhibited cytotoxic activity against HeLa and MDA-MB-231 cells (Lu, Guan, Li, Chen, Zhang, Huang, Liu, & Guo, 2008).
- Anti-inflammatory Effects : A study on Suregada multiflora revealed that helioscopinolide A showed significant activity against nitric oxide and PGE2 production, and inhibited iNOS and COX-2 mRNA expressions in dose-dependent manners (Tewtrakul, Subhadhirasakul, Cheenpracha, Yodsaoue, Ponglimanont, & Karalai, 2011).
- Antitumor Potential : Research on the chemical constituents of Euphorbia helioscopia highlighted helioscopinolide A’s potential antitumor activity, specifically its effect in inhibiting cell proliferation in the MCF-7 cell line (Mu, Shang, Yan, Yang, & Hao, 2013).
Neuroprotective Actions
- Helioscopinolide A was found to suppress microglia activation, which is crucial in neurodegenerative diseases. It inhibited NO and PGE2 production, ROS, and proinflammatory cytokines in microglia cells, suggesting potential therapeutic use in neuroinflammatory diseases (Wang, Liu, Zhang, Xu, Cui, Guo, & Jin, 2016).
Anti-Allergic Properties
- Research on Suregada multiflora identified helioscopinolide A among compounds showing anti-allergic activities in RBL-2H3 cells, indicating its potential in allergy treatment (Cheenpracha, Yodsaoue, Karalai, Ponglimanont, Subhadhirasakul, Tewtrakul, & Kanjana-opas, 2006).
properties
Product Name |
Helioscopinolide A |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3R,4aS,10aR,11aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |
InChI |
InChI=1S/C20H28O3/c1-11-13-9-12-5-6-16-19(2,3)17(21)7-8-20(16,4)14(12)10-15(13)23-18(11)22/h9,14-17,21H,5-8,10H2,1-4H3/t14-,15-,16-,17-,20+/m1/s1 |
InChI Key |
KZIADLALQLRZIQ-RXFYRGCNSA-N |
Isomeric SMILES |
CC1=C2C=C3CC[C@H]4[C@]([C@@H]3C[C@H]2OC1=O)(CC[C@H](C4(C)C)O)C |
Canonical SMILES |
CC1=C2C=C3CCC4C(C(CCC4(C3CC2OC1=O)C)O)(C)C |
synonyms |
helioscopinolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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